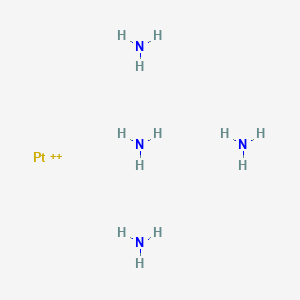
azane;platinum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tetraamine platinum typically involves the reaction of ammonium chloroplatinate (IV) with oxalic acid, ammonia water, and calcium acetate. This process occurs in three steps:
- Ammonium chloroplatinate (IV) reacts with oxalic acid.
- The resulting product reacts with ammonia water.
- Finally, the product reacts with calcium acetate to form tetraamine platinum acetate, which is then crystallized and dried .
Industrial Production Methods
The industrial production of tetraamine platinum compounds follows similar synthetic routes but on a larger scale. The process is carried out at normal temperature and pressure, making it suitable for batch and industrial production. The high yield and purity of the product (more than 99.95%) make this method efficient and cost-effective .
化学反応の分析
Types of Reactions
azane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as halides and other ligands.
Major Products
The major products formed from these reactions include various platinum complexes, such as platinum chloride, platinum nitrate, and platinum hydroxide .
科学的研究の応用
azane;platinum(2+) has a wide range of applications in scientific research:
Biology: Platinum complexes are studied for their potential as antiviral, antimicrobial, and antitumor agents.
Medicine: Platinum-based drugs, such as cisplatin, are used in chemotherapy for treating various cancers.
Industry: It is used in the production of supported catalysts for automotive and chemical industries.
作用機序
The mechanism of action of tetraamine platinum involves its ability to form coordination complexes with various ligands. In biological systems, platinum complexes can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This property is particularly useful in cancer treatment, where platinum-based drugs target rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Tetraamine palladium: Similar to tetraamine platinum but with palladium as the central metal.
Tetraamine rhodium: Similar to tetraamine platinum but with rhodium as the central metal.
Uniqueness
azane;platinum(2+) is unique due to its high stability and versatility in forming various complexes. Its ability to form stable coordination complexes with a wide range of ligands makes it particularly valuable in both research and industrial applications .
Conclusion
azane;platinum(2+) is a versatile and stable compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form various complexes make it an essential compound in scientific research and industrial processes.
特性
CAS番号 |
16455-68-8 |
|---|---|
分子式 |
H12N4Pt+2 |
分子量 |
263.21 g/mol |
IUPAC名 |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
InChIキー |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
正規SMILES |
N.N.N.N.[Pt+2] |
関連するCAS |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
同義語 |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















